2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine

tRNA modification Salmonella metabolism miaE hydroxylase

Research on tRNA modification-dependent metabolic regulation demands authentic ms2io6A-substitution with the trans isomer or des-methylthio analog yields incorrect phenotypes. The cis-4-hydroxy-Δ2-isopentenyl stereochemistry is non-redundant: it governs MiaE-dependent hydroxylation and S. typhimurium dicarboxylic acid utilization. Obtain the definitive analytical standard for HPLC-MS quantification and codon-context decoding studies. • Methylthio group contributes ≤6.25-fold decoding efficiency; ms2+io6 modification enables 3′-codon base discrimination. • 2-Methylthio cytokinin class shows negligible cytotoxicity vs. non-methylthiolated ribosides (e.g., ortho-topolin riboside IC50 0.5-11.6 μM). • Species-discriminating marker: miaE present in Salmonella/Klebsiella/Serratia, absent in E. coli-authentic ms2io6A required for phylogenetic tRNA profiling.

Molecular Formula C16H23N5O5S
Molecular Weight 397.5 g/mol
CAS No. 52049-48-6
Cat. No. B3328813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine
CAS52049-48-6
Molecular FormulaC16H23N5O5S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO
InChIInChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3-/t9-,11-,12-,15-/m1/s1
InChIKeyQEWSGVMSLPHELX-RFLXNSOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ms2io6A tRNA Nucleoside Overview


2-Methylthio-N(6)-(cis-4-hydroxy-Δ2-isopentenyl)adenosine (also known as 2-methylthio-cis-zeatin riboside or ms2io6A) is a hypermodified adenosine derivative in which the C-2 position bears a methylthio (methylsulfanyl) group and the exocyclic N6-amino nitrogen is substituted with a cis-4-hydroxy-Δ2-isopentenyl side chain [1]. This nucleoside occurs naturally at position 37 (adjacent to and 3′ of the anticodon) of certain tRNAs that read codons beginning with uridine in enteric bacteria such as Salmonella typhimurium [2]. As a member of the 2-methylthio-isoprenoid cytokinin family, the compound sits at the intersection of tRNA biology and cytokinin signaling research.

tRNA modification & decoding research standard
Salmonella metabolic regulation model fit
cis-configured cytokinin signaling probe

Why ms2io6A Cannot Be Replaced by Analogs


Attempting to substitute 2-methylthio-N(6)-(cis-4-hydroxy-Δ2-isopentenyl)adenosine with its trans isomer, the non-hydroxylated analog, or the des-methylthio parent is not supported by evidence. The stereochemistry of the hydroxyl group at the Δ2-isopentenyl side chain determines whether Salmonella typhimurium can utilize dicarboxylic acids of the citric acid cycle [1]. The methylthio group at C-2 reduces amber suppressor tRNA efficiency by up to 84% when absent [2]. In cytokinin bioassays, the cis geometric isomer exhibits profoundly lower activity (up to 100-fold) than the trans counterpart [3], while 2-methylthio substitution further modulates potency and alters cytotoxicity profiles [4]. These orthogonal structure–activity relationships mean that no single in-class analog can recapitulate the full functional profile of the target compound.

trans Isomer Activity Gap
trans geometric isomer exhibits substantially higher cytokinin activity (class-level evidence); cis form required for low-activity context
Methylthio Group Dependence
Des-methylthio analog i6A yields reported lower tRNA decoding efficiency; may not replicate ms2-dependent functions
Hydroxylation Requirement
Non-hydroxylated precursor ms2i6A does not support dicarboxylic acid growth phenotype; cannot substitute for metabolic regulation studies

ms2io6A Comparator-Based Evidence


cis-4-Hydroxyl Requirement for Dicarboxylic Acid Growth

Salmonella typhimurium mutants lacking the miaE gene product are blocked in hydroxylation of the isopentenyl side chain and consequently cannot grow aerobically on succinate, fumarate, or malate. In the miaE mutant, 2-methylthio-N6-isopentenyladenosine (ms2i6A, the non-hydroxylated precursor) accumulates instead of ms2io6A, and this single modification defect abolishes utilization of these dicarboxylic acids as carbon sources despite normal uptake and functional tricarboxylic acid cycle enzymes [1]. This phenotype establishes that the cis-4-hydroxy group of ms2io6A confers a qualitatively distinct metabolic regulatory function not provided by ms2i6A or any other non-hydroxylated analog.

cis-4-OH Growth Requirement
Head-to-head
Growth positive (wild-type ms2io6A) vs. negative (miaE mutant, ms2i6A) on succinate, fumarate, malate
cis-4-hydroxy group confers specific metabolic regulatory function
S. typhimurium aerobic minimal medium, 37°C
tRNA modification Salmonella metabolism miaE hydroxylase citric acid cycle

Methylthio Group in tRNA Decoding Efficiency

In an S. typhimurium miaB mutant deficient in the methylthio group, the modified nucleoside i6A37 replaces ms2io6A37 at position 37. Amber suppressor efficiencies (supF30, supD10, supJ60) were reduced to as low as 16% of wild-type levels depending on the suppressor tRNA and codon context [1]. This demonstrates that the 2-methylthio substituent is required for full tRNA decoding efficiency; the contribution of the ms2 group alone, however, is secondary to the combined effect of the ms2 and io6 groups.

Decoding Efficiency Drop
Head-to-head
Amber suppressor efficiency reduced to as low as 16% of wild-type (without ms2 group)
Methylthio group required for full decoding efficiency
miaB mutant (i6A); β-galactosidase assay
tRNA decoding amber suppression miaB mutant translation efficiency

ms2io6A and Codon Context Discrimination

Using isogenic S. typhimurium strains differing only in their ability to synthesize ms2io6A, Bouadloun et al. demonstrated that the presence of ms2io6A not only improved amber suppressor efficiency but also enabled the tRNA to distinguish between at least two alternative bases 3′ of the codon. ms2io6A specifically reduced the intrinsic codon context sensitivity of the tRNA and counteracted the negative effect of an unfavorable nucleotide on the 3′ side [1]. Strains unable to produce ms2io6A showed enhanced sensitivity to the identity of the 3′ base.

Codon Context Discrimination
Head-to-head
ms2io6A present: reduced 3′-base sensitivity; absent: enhanced sensitivity to 3′ nucleotide
Enables tRNA to discriminate 3′ codon base; may support fidelity studies
supF30 tRNA, UAG-A vs. UAG-G contexts
codon context translational fidelity amber suppressor tRNA engineering

Cis-Trans Isomer Activity in Cytokinin Bioassays

Although direct comparative data for the 2-methylthio-substituted cis and trans ribosylzeatin pair in the same bioassay are limited to the 1974 qualitative study by Playtis et al., the parent ribosylzeatin isomers (lacking the 2-methylthio group) have been quantitatively compared across four bioassays. The trans isomer was 100-fold more active than cis in cucumber cotyledon expansion, 7-fold more active in chlorophyll retention, 20-fold more active in chlorophyll synthesis induction, and 60-fold more active in betacyanin synthesis [1]. Given that 2-methylthio substitution generally attenuates but does not abolish cytokinin activity (class-level evidence from Hecht et al. 1970), the large intrinsic potency gap between cis and trans geometric isomers is expected to be preserved in the 2-methylthio series.

cis vs trans Cytokinin Activity
Class-level
trans ribosylzeatin up to 100-fold more active than cis in four bioassays (parent series); expected preserved in 2-methylthio series
cis-configured ms2io6A provides low-activity cytokinin standard; data to verify for 2-methylthio derivatives
Class-level inference based on parent isomers
cytokinin structure-activity relationship plant bioassay geometric isomerism

Negligible Cytotoxicity of 2-Methylthio Cytokinins

In a systematic structure–activity relationship study of natural cytokinins against human cancer cell lines, 2-methylthio derivatives (including the ms2 class) showed little or no toxicity across the panel, whereas cytokinin ribosides such as ortho-topolin riboside exhibited potent cytotoxicity (IC50 = 0.5–11.6 μM; GI50 median = 0.65 μM against NCI60) [1]. cis-Zeatin riboside itself was cytotoxic, indicating that the 2-methylthio substitution abrogates anticancer activity. This differential cytotoxicity profile is critical for selecting the appropriate cytokinin riboside standard depending on whether cytotoxic effects are desired or must be avoided.

Cytotoxicity Profile
Reported
2-Methylthio cytokinins: negligible cytotoxicity; ortho-topolin riboside: IC50 0.5–11.6 µM
Supports cytotoxicity endpoint review; low intrinsic cytotoxicity may suit signaling studies
NCI60 panel, MTT assay
anticancer screening cytotoxicity NCI60 ortho-topolin riboside

Species-Specific Occurrence of ms2io6A Modification

The miaE gene encoding the hydroxylase that converts ms2i6A into ms2io6A is present in Salmonella typhimurium, Klebsiella pneumoniae, and Serratia marcescens but is absent from Escherichia coli [1][2]. Southern blot analysis confirmed the absence of miaE in E. coli, and accordingly ms2io6A is not found in E. coli tRNA, which instead contains non-hydroxylated ms2i6A at position 37 [1]. This species-restricted distribution makes ms2io6A a differential marker for tRNA modification studies comparing enteric bacteria.

Species Occurrence
Class-level
Present in S. typhimurium, K. pneumoniae, S. marcescens; absent in E. coli
ms2io6A serves as species-specific tRNA marker for enteric bacteria
HPLC and Southern blot confirmation; miaE gene distribution
species-specific tRNA modification miaE gene enteric bacteria phylogenetic marker

ms2io6A Deployment Scenarios


Salmonella tRNA Modification and Metabolic Regulation

When investigating how tRNA modification status regulates central carbon metabolism, ms2io6A is the required standard. The miaE-dependent hydroxylation of the isopentenyl side chain directly controls the ability of S. typhimurium to grow on succinate, fumarate, and malate [see Evidence Item 1]. No other nucleoside, including the non-hydroxylated precursor ms2i6A, reproduces this phenotype. Use of authentic ms2io6A as an analytical reference standard ensures correct identification and quantification in tRNA hydrolysates and in vitro hydroxylation assays.

tRNA Decoding and Codon Context Effects

For experiments quantifying amber suppressor efficiency or codon context sensitivity, ms2io6A-containing tRNA and its nucleoside standard are essential. The methylthio group alone contributes up to 6.25-fold to decoding efficiency [Evidence Item 2], and the combined ms2+io6 modification enables the tRNA to discriminate among alternative 3′-codon bases [Evidence Item 3]. Substitution with i6A or ms2i6A will yield artifactually altered translational readouts.

Low-Cytotoxicity Cytokinin for Plant and Anticancer Studies

In studies requiring a cytokinin riboside with defined plant hormone activity but minimal interference from cytotoxic effects, ms2io6A is the appropriate choice. The 2-methylthio cytokinin class exhibits negligible cytotoxicity against human cancer cell lines, unlike non-methylthiolated ribosides such as ortho-topolin riboside (IC50 0.5–11.6 μM) [Evidence Item 5]. This property is particularly valuable for plant–microbe interaction research, where growth-promoting cytokinin effects must be distinguished from toxic artifacts.

Enterobacterial tRNA Modification Profiling and Phylogenetics

ms2io6A serves as a species-discriminating nucleoside marker because the hydroxylase gene miaE is present in Salmonella, Klebsiella, and Serratia but absent in E. coli [Evidence Item 6]. For any study involving comparative tRNA modification profiling or phylogenetic analysis of enteric bacteria, authentic ms2io6A is required as an external standard for HPLC-MS identification and quantification. It is not interchangeable with ms2i6A for this purpose.

Application
Selection Property
Validation Focus
Salmonella tRNA modification and metabolic regulation
cis-4-hydroxy modification state
Dicarboxylic acid growth phenotype; ms2io6A quantification in tRNA hydrolysates
tRNA decoding and codon context research
2-Methylthio and combined ms2+io6 modification
Amber suppressor efficiency; 3′-base discrimination
Plant hormone signaling and cell biology studies
2-Methylthio substitution (reduced cytotoxicity vs. non-methylthiolated cytokinins)
Cytotoxicity screening; plant bioactivity assays
Enterobacterial tRNA modification profiling and phylogenetics
Species-specific miaE / ms2io6A presence
HPLC-MS identification; absence in E. coli verification
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